molecular formula C15H23Cl2N3Si B13674848 2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine

2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13674848
M. Wt: 344.4 g/mol
InChI Key: KFVHUVBYJJDYTH-UHFFFAOYSA-N
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Description

2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyrazines It is characterized by the presence of two chlorine atoms and a triisopropylsilyl group attached to the pyrrolo[2,3-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols can be used to replace the chlorine atoms.

    Cross-Coupling: Palladium or copper catalysts are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted pyrrolo[2,3-b]pyrazine derivative.

Scientific Research Applications

2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine depends on its specific application:

    Organic Electronics: In OLEDs, the compound can facilitate charge transport and light emission due to its conjugated structure.

    Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the triisopropylsilyl group, which can influence its reactivity and properties. This makes it distinct from other pyrazine derivatives and potentially more versatile in various applications.

Properties

Molecular Formula

C15H23Cl2N3Si

Molecular Weight

344.4 g/mol

IUPAC Name

(2,7-dichloropyrrolo[2,3-b]pyrazin-5-yl)-tri(propan-2-yl)silane

InChI

InChI=1S/C15H23Cl2N3Si/c1-9(2)21(10(3)4,11(5)6)20-8-12(16)14-15(20)18-7-13(17)19-14/h7-11H,1-6H3

InChI Key

KFVHUVBYJJDYTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=NC(=CN=C21)Cl)Cl

Origin of Product

United States

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